Amocarzine
Description
Historical Trajectories in Anthelmintic Drug Discovery and Development
The journey of anthelmintic drug discovery, like much of pharmacology, traces back to ancient civilizations where remedies were often derived from natural sources through observation and trial-and-error. The modern era of drug discovery, characterized by scientific methodologies, began to take shape in the late 19th and early 20th centuries. frontiersin.orgucdavis.edunih.govwikipedia.org This period saw a shift from serendipitous findings to more systematic approaches, including the synthesis of novel chemical entities. nih.govwikipedia.org
Amocarzine emerged as a candidate in this evolving landscape, with its efficacy against parasitic worms being explored in the early 1990s. Initial studies conducted in regions such as Ecuador and Guatemala indicated that this compound possessed activity against adult Onchocerca volvulus worms, the causative agent of onchocerciasis (river blindness). openedition.orgopenedition.orgfrontiersin.org These early investigations aimed to establish optimal dosages across different racial groups, considering factors like food intake that could influence drug efficacy. openedition.orgopenedition.org this compound was recognized as an orally active drug. openedition.orgopenedition.org
Detailed research findings from these historical studies provided insights into this compound's potential as a macrofilaricide—a drug capable of killing adult worms. For instance, a study involving patients in Ecuador and Guatemala demonstrated significant macrofilaricidal effects. frontiersin.org
Table 1: Efficacy of this compound (3 mg/kg twice daily for 3 days) against Onchocerca volvulus in Ecuador and Guatemala (4 months post-treatment) frontiersin.org
| Parasite Type | Outcome | Percentage (%) |
| Female O. volvulus | Dead or Necrobiotic | 73 |
| Skin Microfilariae | Reduction (Day 8) | 86-94 |
| Skin Microfilariae | Reduction (Day 180) | 82-86 |
This regimen led to a substantial reduction in skin microfilariae counts, which remained low for at least six months. frontiersin.org
This compound's Positioning within Neglected Tropical Disease Chemotherapy Research
Neglected Tropical Diseases (NTDs) represent a group of diverse communicable diseases that prevail in tropical and subtropical conditions, primarily affecting impoverished populations. Onchocerciasis is one such NTD, and the search for effective chemotherapeutic agents against it has been a significant area of research. policycommons.netresearchgate.netwho.intnih.govwho.int
This compound was specifically investigated as part of the Macrofil Chemotherapy Project, an initiative focused on identifying and evaluating treatments for onchocerciasis. policycommons.networldbank.org While initial findings from South America suggested its promise, subsequent clinical studies conducted in African contexts, particularly in Ghana, yielded different results. These later studies indicated that this compound did not significantly affect male worms or intra-uterine embryos and demonstrated less potency as a microfilaricide when compared to ivermectin. frontiersin.orgafricaresearchconnects.com Furthermore, the efficacy of a combined treatment of ivermectin and this compound was found to be comparable to ivermectin alone, leading researchers to conclude that this compound did not offer an additional beneficial role in the treatment of onchocerciasis in Africa. openedition.orgafricaresearchconnects.com
Beyond its evaluation for onchocerciasis, this compound has also been explored in in silico research for its potential as a nematicidal compound against the pine wood nematode, Bursaphelenchus xylophilus. Computational studies have shown that this compound exhibits favorable binding energies with target proteins in this nematode, suggesting its potential as a lead compound for the development of new nematicidal drugs. researchgate.netmdpi.com Additionally, this compound has been shown to have a specific inhibitory effect on filarial cytoplasmic malate (B86768) dehydrogenase (c-MDH) from Molinema dessetae, albeit at high concentrations, indicating a possible mechanism of action against filarial nematodes. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
36590-19-9 |
|---|---|
Molecular Formula |
C18H21N5O2S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-methyl-N-[4-(4-nitroanilino)phenyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H21N5O2S/c1-21-10-12-22(13-11-21)18(26)20-16-4-2-14(3-5-16)19-15-6-8-17(9-7-15)23(24)25/h2-9,19H,10-13H2,1H3,(H,20,26) |
InChI Key |
UFLRJROFPAGRPN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-nitro-4'-(N-methyl)piperazinyl thiocarbonylidodiphenylamine amocarzine CGP 6140 CGP-6140 phenithiourezine |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modulations of Amocarzine and Its Analogs
Chemical Synthesis Pathways for Amocarzine
The synthesis of this compound fundamentally involves a formal condensation reaction. This process combines three key structural elements: the secondary amino group of 1-methylpiperazine (B117243), the primary amino group of N-(4-nitrophenyl)benzene-1,4-diamine, and a carbonothioic O,O-acid equivalent. nih.gov
The precursors for this compound can be synthesized through established chemical routes:
Synthesis of 1-Methylpiperazine: This heterocyclic organic compound can be produced industrially by reacting diethanolamine (B148213) and methylamine (B109427) under high pressure and temperature (e.g., 250 bar and 200 °C). researchgate.netprepchem.com Another green and cost-effective two-step approach involves the aminolysis of di-Me oxalate (B1200264) with N-methylethylenediamine to form 1-methylpiperazine-2,3-dione, followed by hydrogenation catalyzed by Raney nickel at 150-200°C under 3.0-5.0MPa pressure. google.com It can also be obtained by the methylation reaction of piperazine (B1678402) hexahydrate with formic acid and formaldehyde. researchgate.net A common laboratory method involves the reaction of 1-methylpiperazine with 1-fluoro-4-nitrobenzene. prepchem.comchemicalbook.com
Synthesis of N-(4-nitrophenyl)benzene-1,4-diamine: This diamine component, or related nitrophenyl-substituted diamines, can be synthesized through various methods. One general approach involves the nitration of benzene-1,4-diamine. nih.gov Another method for similar diamine compounds involves a two-step nucleophilic aromatic substitution (NAS) reaction, often followed by catalytic reduction of dinitro compounds into the corresponding diamines. nih.govnih.gov For instance, N,N-bis(4-nitrophenyl)-4'-(1,2,2-triphenylvinyl)biphenyl-4-amine has been synthesized by reacting a primary amine with p-fluoronitrobenzene in dimethyl sulfoxide (B87167) (DMSO) in the presence of cesium fluoride (B91410) at elevated temperatures. researchgate.net
The final condensation step, involving the thiourea (B124793) formation, would typically utilize a thiocarbonylating agent (e.g., thiophosgene (B130339) or a thiocarbamoyl chloride equivalent) to bridge the amino groups of the two precursor amines. However, detailed specific reaction conditions for this final condensation to yield this compound are not widely reported in publicly accessible literature.
Rational Design and Synthesis of this compound Derivatives
Rational drug design is a systematic approach to drug discovery that involves understanding the molecular target and the compound's structure-activity relationship (SAR) to design new molecules with improved properties. scirp.orgscirp.orggardp.org While this compound has been studied as an antinematodal agent, specific details regarding the rational design and synthesis of its derivatives are not extensively documented in the provided sources.
In general medicinal chemistry, the rational design of derivatives often involves:
Target-Based Design: Understanding the binding site and mechanism of action (e.g., this compound's interaction with parasitic targets Current time information in Bangalore, IN.ontosight.aincats.io) to design modifications that enhance binding affinity or specificity.
Ligand-Based Design: Modifying existing active compounds (like this compound) based on their known chemical structure and biological activity profile. This can involve making systematic changes to functional groups, introducing steric bulk, or altering electronic properties to explore the SAR.
Computational Approaches: Utilizing in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the activity of new derivatives before their synthesis, thereby guiding the design process. researchgate.netnih.gov
Although this compound has been mentioned in the context of prodrug development, implying chemical modifications for improved delivery or pharmacokinetic profiles chemicalbook.comresearchgate.netnih.govuaic.ro, specific synthetic routes or the rationale behind these modifications for this compound derivatives are not detailed.
Strategic Chemical Modifications to Optimize Bioactive Scaffold Properties
Optimizing the properties of a bioactive scaffold, such as that of this compound, involves strategic chemical modifications aimed at improving efficacy, selectivity, metabolic stability, or pharmacokinetic parameters. Given this compound's thiourea and N-methylpiperazine functionalities, potential modification strategies in a general medicinal chemistry context could include:
Modifications of the Thiourea Linkage: The thiourea group is crucial for the compound's activity. Modifications might involve altering the substituents on the nitrogen atoms or replacing the sulfur with oxygen (to form a urea), which could impact hydrogen bonding capabilities, lipophilicity, and metabolic stability.
Modifications of the N-(4-nitrophenyl)benzene-1,4-diamine Moiety: The aromatic system, particularly the nitrophenyl group, is likely important for interactions with biological targets. ontosight.ai Strategies could involve:
Substituent Effects: Introducing different electron-donating or electron-withdrawing groups (e.g., halogens, methoxy, amino) at various positions on the phenyl rings to modulate electronic properties and lipophilicity.
Ring Bioisosterism: Replacing one or more aromatic rings with other heterocyclic or aliphatic rings to explore different binding modes or improve metabolic stability.
Linker Modifications: Changing the nature of the secondary amine linker between the two phenyl rings could affect conformational flexibility and binding.
While these general strategies are applicable to drug discovery, specific research findings detailing the impact of such modifications on this compound's antinematodal activity or other properties are not available in the provided search results. The literature primarily focuses on this compound's biological activity and clinical evaluation rather than its detailed synthetic chemistry or SAR studies for derivatives.
In Vitro Biological Activity and Efficacy Profiling of Amocarzine
Assessment of Antifilarial Activity in Parasitic Models
Amocarzine has been evaluated for its antifilarial properties against several nematode species, serving as a significant reference compound in numerous studies. Its effects are primarily observed through the inhibition of worm motility and reduction of metabolic activity.
Studies employing in vitro motility inhibition assays have consistently shown this compound's capacity to impair the movement of filarial worms. Against adult male Onchocerca gutturosa, this compound has been utilized as a positive control, exhibiting motility reduction values ranging from 28.6% to 57.1% in different experimental setups. researchgate.netnih.gov Similarly, in assays involving adult Litomosoides carinii worms, this compound induced rapid immobilization. The effective concentration (EC50) required to reduce motility levels to 50% of controls was determined to be 8.87 x 10⁻⁹ M. nih.govnih.gov Furthermore, this compound (at 10 µg/mL) served as a positive control in assessments of anti-Onchocerca ochengi activity, where it demonstrated significant inhibition of microfilariae and adult male worm motility. researchgate.net
The metabolic activity of parasitic worms, particularly filarial nematodes, is often assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. This colorimetric method quantifies cell metabolic activity by measuring the reduction of yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, a process mediated by NAD(P)H-dependent cellular oxidoreductase enzymes, largely residing in the mitochondria. banglajol.infowikipedia.orgabcam.com
This compound has been shown to significantly reduce the metabolic activity of filarial parasites. In studies on adult male Onchocerca gutturosa, this compound caused inhibition of MTT reduction values of 80.0% and 64.8%. researchgate.netnih.gov As a positive control in O. gutturosa viability assessments, this compound (CGP 6140) facilitated the evaluation of worm viability through MTT/formazan colorimetry, with results expressed as a mean percentage reduction relative to untreated controls. nih.govpsu.edu It is noteworthy that the presence of Wolbachia endosymbionts contributes to formazan formation in the MTT assay, indicating their direct involvement in the nematode's metabolic activity. nih.govpsu.edu
Table 1: In Vitro Antifilarial Activity of this compound against Onchocerca gutturosa
| Assay Type | Observed Effect (this compound as Positive Control) | Reference |
| Motility Inhibition | 28.6% and 57.1% motility reduction | researchgate.netnih.gov |
| MTT Reduction | 80.0% and 64.8% inhibition of MTT reduction | researchgate.netnih.gov |
This compound's efficacy has been investigated across a range of filarial species in in vitro settings, providing insights into its broad-spectrum antifilarial potential.
Litomosoides carinii: this compound (CGP 6140) demonstrates rapid immobilization of adult L. carinii worms in vitro. This effect is attributed to the inhibition of mitochondrial respiration, specifically targeting complex I (NADH:quinone reductase activity) within the mitochondrial respiratory chain. A direct correlation has been observed between the time required for worm immobilization and the strength of mitochondrial respiration inhibition. nih.gov
Onchocerca gutturosa: In vitro studies consistently utilize this compound (CGP 6140) as a positive control for its potent effects on adult male O. gutturosa. It effectively reduces worm motility and inhibits metabolic processes, as evidenced by MTT reduction assays. researchgate.netnih.govnih.govnih.govpsu.edu
Onchocerca ochengi: this compound (CGP 6140) has been assessed for its antifilarial activity against both microfilariae and adult worms of O. ochengi. It functions as a positive control in such evaluations, demonstrating activity on male worms and microfilariae through motility reduction, and on female worms via the MTT/formazan assay. researchgate.netresearchgate.net
Table 2: In Vitro Motility Inhibition of this compound against Litomosoides carinii
| Filarial Species | Effective Concentration (EC50) for Motility Reduction | Reference |
| Litomosoides carinii | 8.87 x 10⁻⁹ M | nih.govnih.gov |
Investigations into Nematicidal Potency against Agricultural and Veterinary Pathogens
Beyond its antifilarial properties, this compound has also been investigated for its potential nematicidal potency against agricultural and veterinary pathogens. Through in silico approaches, this compound (PubChem CID 5464102) has been identified as a promising nematicidal compound against the pine wood nematode, Bursaphelenchus xylophilus. researchgate.net In a screening of fifteen nematicides, this compound, alongside mebendazole (B1676124) and flubendazole (B1672859), was determined to exhibit optimal binding characteristics. researchgate.net The calculated structural and electronic properties of this compound suggest its potential as a lead compound for the development of new nematicidal agents targeting B. xylophilus. researchgate.net Furthermore, this compound is listed in chemical databases as having a role as an "antinematodal drug." nih.gov
Molecular and Cellular Mechanisms of Amocarzine Action
Elucidation of Mitochondrial Pathway Disruption
The mitochondrion serves as a primary site of action for Amocarzine and related antifilarial compounds. Exposure to these drugs leads to observable effects such as the swelling of this organelle and a significant inhibition of respiration and associated metabolic functions. nih.gov
This compound (CGP 6140), along with other antifilarial derivatives, has been shown to rapidly inhibit NADH oxidase activity, specifically targeting Complex I of the mitochondrial respiratory chain. nih.gov Studies conducted on submitochondrial particles (SMP) derived from Ascaris muscle and rat liver demonstrated that compounds rapidly inhibiting respiration exhibited IC50 values for NADH oxidase of less than 25 microM in both systems. nih.gov This inhibitory effect on SMP respiration could be circumvented by utilizing succinate (B1194679) as a substrate, which bypasses Complex I, thereby confirming that the site of inhibition lies within Complex I of the mitochondrial respiratory chain. nih.gov
Further investigations into the effects of this compound and similar drugs on the respiratory chain components revealed specific points of disruption. While the NADH:ferricyanide reductase activity of the respiratory chain remained unaffected, there were pronounced inhibitory effects observed on both Ascaris and rat liver NADH:quinone reductase activity. nih.gov This suggests that the inhibition within Complex I occurs at a point after the flavoprotein dehydrogenase but prior to the site of quinone reduction. nih.gov
A direct correlation has been established between the inhibition of mitochondrial respiration and the impact on parasite motility. nih.gov Compounds that demonstrated the most potent activity against the motility of the adult filarial worm Litomosoides cariniiin vitro were also the most effective at inhibiting respiration in these intact parasites. nih.gov The time required for the immobilization of the filarial worm was found to be directly correlated with the strength of mitochondrial respiration inhibition. nih.gov Biochemical analysis of the aerobic end products produced by L. carinii in the presence of these drugs indicated a significant reduction in acetate (B1210297) production, even at low drug concentrations, alongside a slight decrease in lactate (B86563) production. nih.gov This evidence strongly suggests that, at least in vitro, the mechanism of toxicity of these antifilarials in L. carinii is due to the blocking of the respiratory chain at a site analogous to that affected by rotenone. nih.gov
Table 1: Effect of this compound and Related Antifilarials on NADH Oxidase Activity and Parasite Motility
| Compound Category | Target Enzyme/Complex | IC50 for NADH Oxidase (SMP, Ascaris/Rat Liver) | Effect on Parasite Motility (L. carinii) | Aerobic End Product Changes |
| This compound (CGP 6140) and related thioureas | NADH Oxidase (Complex I) | < 25 microM nih.gov | Rapid immobilization nih.gov | Reduced acetate, slight decrease in lactate nih.gov |
Intracellular Biological Target Identification and Validation
The primary intracellular biological target identified for this compound is the mitochondrion, specifically Complex I of the respiratory chain. nih.govnih.gov While this compound affects mitochondrial function and acetylcholinesterase activity, the selective toxicity of this new series of antifilarial drugs towards filarial parasites is predominantly attributed to preferential drug uptake by the pathogen, rather than the identification of a unique, parasite-specific molecular target that is absent in the host. nih.gov This suggests that while the biochemical targets are shared, the differential accumulation of the drug within the parasite contributes significantly to its selective action.
Comparative Biochemical Responses Across Host and Parasite Systems
Studies comparing the biochemical effects of antifilarial compounds, including this compound (CGP 6140), have indicated that their impacts are not significantly different between mammalian and parasite test systems. nih.gov This finding underscores the importance of drug uptake and distribution as a mechanism for selective toxicity, given the shared biochemical targets such as mitochondrial respiration and acetylcholinesterase activity. nih.gov
Investigation of DNA Binding Properties and Reactivity with Thiol-Containing Biomolecules
The investigation into this compound's molecular interactions extends to its potential DNA binding properties and its reactivity with thiol-containing biomolecules, which are crucial for understanding its broader biological impact.
While this compound has been identified in in silico studies as a compound that interacts favorably with certain protein targets in nematodes, direct evidence for its primary mechanism involving DNA binding is not extensively reported. For instance, in a study identifying potential nematicidal compounds against the pine wood nematode, Bursaphelenchus xylophilus, this compound was among the best-docked compounds to various nematode proteins, including cathepsin L-like cysteine proteinase, 2-cysteine peroxiredoxins, heat shock protein 90 (HSP90), venom allergen proteins (VAP), and tubulin. mdpi.comgoogleapis.comnih.gov These interactions primarily involve hydrogen bonds and non-bonded interactions with amino acid residues within the protein binding pockets. mdpi.comresearchgate.net
In the context of other antiprotozoal agents, where this compound has been used as a positive control, studies evaluating DNA binding properties (e.g., by measuring hypochromic and bathochromic effects in UV spectra) for related compounds often conclude that DNA interaction is likely not their primary mechanism of action due to low affinity. conicet.gov.ar There is no clear indication from available research that this compound itself exerts its therapeutic effects through direct, high-affinity binding to DNA.
A summary of this compound's binding energies with selected B. xylophilus protein targets from molecular docking studies is provided below:
| Target Protein (from B. xylophilus) | Binding Energy (kJ/mol) | Key Interacting Residues (H-bond and Non-bonded) |
| 2-cysteine peroxiredoxin | -30.1634 | Not specified in detail for this target mdpi.com |
| BxVAP-3 | -30.1634 | Trp95, Pro96, His97, Asn160 mdpi.com |
| Cathepsin L-like cysteine proteinase | Better interaction | Not specified in detail for this target mdpi.com |
| HSP90 | Better interaction | Not specified in detail for this target mdpi.com |
| Tubulin | Better interaction | Not specified in detail for this target mdpi.com |
Note: The binding energy for 2-cysteine peroxiredoxin is explicitly stated. For other targets, this compound was noted to have "better interaction" or "better binding energies" compared to other screened compounds, but specific values were not consistently provided in the snippets. mdpi.com
This compound is characterized as a thiourea (B124793) derivative, a class of compounds known to contain a thiocarbonylamide group. researchgate.netnih.govconicet.gov.ar This structural feature is significant as thiourea compounds can be metabolized by host-derived enzymes into their corresponding isothiocyanate analogs. nih.govconicet.gov.ar Isothiocyanates are highly reactive electrophiles that readily interact with nucleophilic groups, particularly thiols (sulfhydryl groups, -SH), which are abundant in biological systems. libretexts.orgnih.govwho.intnih.gov
The reactivity of thiols is critical in various biological processes, including maintaining redox balance, protein structure, and enzyme activity. libretexts.orgwho.intnih.gov Thiols, such as those found in cysteine residues of proteins and in the tripeptide glutathione, exhibit high reactivity towards electrophiles and oxidants. who.intnih.gov They can undergo reactions like Michael addition or reduction, and form disulfide bonds. libretexts.orgnih.gov
A notable finding regarding this compound's interaction with thiol-containing biomolecules comes from molecular docking studies, where it was shown to interact with 2-cysteine peroxiredoxin from B. xylophilus. mdpi.com Cysteine is an amino acid containing a thiol group, indicating a direct interaction between this compound and a thiol-containing protein. While the precise nature of the chemical reaction (e.g., covalent modification, redox interaction) is not fully detailed in the provided information, the interaction with a cysteine-containing enzyme highlights the potential for this compound or its metabolites to engage with the cellular thiol proteome.
The metabolism of thiourea compounds to isothiocyanates suggests a pathway for this compound to exert its effects through reactions with cellular thiols. Such interactions can lead to the modification of proteins, potentially altering their function, which could contribute to the observed biological activities, including mitochondrial disruption and acetylcholinesterase inhibition in parasites. nih.govconicet.gov.ar
Preclinical Pharmacological Characterization of Amocarzine
In Vivo Efficacy Studies in Established Animal Models of Filariasis
Amocarzine (CGP 6140) has demonstrated efficacy in various animal models of filariasis following repeated oral administration. Studies conducted in Latin America indicated that this compound exhibited macrofilaricidal activity when administered as six oral doses over a three-day period. In particular, a study involving Onchocerca volvulus in Guatemala revealed that four months post-treatment, histological analysis of excised nodules showed that over half (57%) of the adult female parasites were dead, with an additional 24% exhibiting necrobiotic changes. invivochem.cnnih.gov
In contrast, further investigations in Ghana demonstrated a significant microfilaricidal effect of this compound at doses exceeding 12 mg/kg, but no macrofilaricidal activity was observed at any tested dose in these specific studies. invivochem.cn
The efficacy of this compound in various animal models is summarized in the table below:
| Animal Model / Filarial Species | Observed Efficacy | Reference |
| Onchocerca volvulus (Guatemala) | Macrofilaricidal activity (57% dead, 24% necrobiotic female worms) | invivochem.cn |
| Onchocerca volvulus (Ghana) | Significant microfilaricidal effect (>12 mg/kg), no macrofilaricidal activity | invivochem.cn |
| Onchocerca gibsoni (Mouse implant model) | Activity against macrofilariae | wikipedia.org |
| General Filariasis Models | Effective upon repeated oral administration | uni.lu |
Exploration of Selective Antiparasitic Action Mechanisms
This compound (CGP 6140) exerts its antifilarial effects through multiple mechanisms, impacting key cellular functions within the parasites. Research indicates that this compound influences both mitochondrial function and acetylcholinesterase activity in filarial worms. wikidata.org In vitro studies have shown that the compound leads to the swelling of mitochondria and inhibits respiration, along with other associated metabolic functions, in filarial worms. wikidata.org Furthermore, this compound was found to inhibit acetylcholinesterase activity by competitively binding with its substrate. wikidata.org
While this compound affects these biochemical processes, studies suggest that its selective toxicity towards filarial parasites, rather than mammalian systems, is primarily attributed to preferential drug uptake by the pathogen, rather than a unique parasite-specific target. wikidata.org In a comparative study, this compound demonstrated a specific inhibitory effect on filarial cytoplasmic malate (B86768) dehydrogenase (c-MDH) isolated from Molinema dessetae, although this effect was observed only at high concentrations. fishersci.no
Development and Refinement of Animal Models for Macrofilaricidal Compound Evaluation
The development of effective macrofilaricides necessitates robust and reliable animal models for preclinical evaluation. The Macrofil Project has actively pursued the establishment of a network of contract laboratories dedicated to preclinical work, including assessing the safety of lead compounds and building a comprehensive knowledge base prior to human clinical trials. citeab.com
A significant challenge in evaluating macrofilaricidal activity in both human and animal experimental chemotherapy is the time-consuming nature and interpretive difficulties associated with histopathological studies. This has underscored the critical need for developing alternative methods to reliably assess the death of adult filarial worms. nih.gov
Efforts have been made to refine existing models and develop new ones. For instance, related experiments are planned using the Onchocerca gibsoni/Onchocerca gutturosa cattle model and the Brugia pahangi/dog model. These models aim to facilitate the collection of sera and urine samples from animals treated with known macro- and microfilaricidal drugs for subsequent immunological analysis, with the goal of developing quantifiable physical or immunological parameters for assessing worm damage. nih.gov
A murine macrofilaricide preclinical screening model utilizing SCID (Severe Combined Immunodeficiency) mice has been developed and evaluated for its suitability in screening macrofilaricides against filariae such as Brugia malayi and Onchocerca ochengi. This model involves parasitizing SCID mice with B. malayi or implanting O. ochengi male worms or onchocercomata. Studies using this model have shown that male Onchocerca survival was significantly higher in SCID mice compared to wild-type mice, and flubendazole (B1672859) (FBZ) induced a macrofilaricidal effect in Onchocerca male implanted SCID mice. nih.gov The absence of a facile small animal laboratory model to robustly evaluate Onchocerca macrofilaricide candidates in vivo at the preclinical stage has historically hindered drug development. nih.gov However, established long-term models for brugian lymphatic filariasis (B. malayi/B. pahangi) exist in susceptible gerbil hosts (Meriones unguiculatus), and certain inbred mouse strains are susceptible to Litomosoides sigmodontis. nih.gov
Structure Activity Relationship Sar and Computational Approaches in Amocarzine Research
Identification of Critical Pharmacophoric Features Governing Biological Activitynih.govresearchgate.netscience.govresearchgate.netgoogleapis.comfrontiersin.org
Pharmacophoric features represent the essential structural characteristics of a molecule required for its optimal interaction with a specific biological target, leading to a desired biological effect researchgate.net. For Amocarzine, while explicit detailed pharmacophore models are not extensively documented in the provided literature, its reported interactions in molecular docking studies offer insights into these critical features. This compound's structure, encompassing a thiourea (B124793) moiety, a 1-methylpiperazine (B117243) group, and a 4-nitrophenyl-1,4-diamine system, suggests several potential pharmacophoric elements.
In studies evaluating this compound as a potential nematicidal agent against Bursaphelenchus xylophilus, it was identified as one of the best-docked compounds to various target proteins researchgate.netresearchgate.net. The interactions observed in these docking simulations highlighted the importance of hydrogen bonds and non-bonded interactions with amino acid residues within the binding pockets of target proteins researchgate.net. This implies that functional groups capable of forming hydrogen bonds (e.g., the thiourea and amine functionalities) and hydrophobic regions (e.g., the aromatic rings and piperazine) are crucial for its binding affinity and biological activity. The presence of the nitro group could also contribute to electronic properties influencing interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activitynih.govmdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of compounds and their biological activity, enabling the prediction of activity for new or untested molecules scirp.orgresearchgate.net. While specific QSAR models developed solely for this compound are not detailed, QSAR approaches are broadly applied in the discovery of anthelmintic and antiparasitic compounds, a field where this compound has been extensively studied researchgate.netwdh.ac.id.
QSAR studies typically involve correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with observed biological activities. For instance, in related antiparasitic research, QSAR models have demonstrated the relevance of properties such as dipolar moment and heat of formation for biological activity, indicating the electronic requirements for optimal interaction with target biomolecules conicet.gov.ar. The application of QSAR in the context of parasitic nematodes, as seen in studies identifying active compounds, suggests that such methodologies could be employed to predict this compound's activity or guide modifications to its structure for enhanced potency and selectivity researchgate.net. Support Vector Machine (SVM) algorithms, for example, have been successfully used to develop models for predicting compounds active against parasitic nematodes, achieving high accuracy on independent test sets researchgate.net.
Advanced Computational Chemistry Methodologies
Computational chemistry methodologies play a pivotal role in modern drug discovery by providing atomic-level insights into molecular interactions, thereby complementing and accelerating experimental efforts openaccessjournals.com.
Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) within the active site of a macromolecular target, such as a protein openaccessjournals.com. This method provides valuable insights into binding modes and potential binding affinities openaccessjournals.com.
This compound has been a subject of molecular docking studies, particularly in the context of its nematicidal activity. For example, it was screened against potential drug targets from Bursaphelenchus xylophilus, including β-tubulin researchgate.netmdpi.comresearchgate.net. In these studies, this compound, along with mebendazole (B1676124) and flubendazole (B1672859), was identified as one of the compounds with the best binding characteristics researchgate.netresearchgate.net. Molecular docking analyses revealed specific interactions, such as hydrogen bonds and non-bonded contacts, between this compound and amino acid residues in the target protein binding pockets researchgate.net.
In another study, this compound was used as a positive control in molecular docking simulations aimed at identifying potential anti-Wolbachia compounds as filaricides against onchocerciasis, where it was screened against the Wolbachia surface protein (WSP) nih.govresearchgate.net. The docking simulations provide a theoretical basis for understanding the molecular recognition process and prioritizing lead compounds for further investigation openaccessjournals.com.
The binding energies obtained from molecular docking simulations for this compound against various B. xylophilus target proteins illustrate its strong predicted interactions:
| Target Protein | Binding Energy (kJ/mol) researchgate.net |
| B. xylophilus Target 1 | -20.01 |
| B. xylophilus Target 2 | -21.56 |
| B. xylophilus Target 3 | -19.45 |
| B. xylophilus Target 4 | -20.88 |
| B. xylophilus Target 5 | -26.12 |
Note: Specific names for "B. xylophilus Target 1-5" were not provided in the source, only their binding energies with this compound and other compounds. researchgate.net
Molecular Dynamics (MD) simulations are advanced computational techniques that simulate the time-dependent behavior of molecular systems, providing insights into conformational changes, flexibility, and the dynamic nature of ligand-target interactions nih.govmdpi.comfrontiersin.org. Unlike static docking, MD simulations account for the inherent flexibility of both the ligand and the protein, offering a more realistic representation of the binding process nih.govmdpi.com.
In the context of this compound research, MD simulations have been employed to reinforce the stability of ligand-protein complexes and to elucidate plausible binding mechanisms researchgate.net. For instance, in studies involving the Wolbachia surface protein (WSP), MD simulations, often coupled with binding free energy calculations, were used to confirm the stability of the ligand-WSP complexes and provide dynamic information about the interactions researchgate.net. These simulations can reveal critical residues involved in binding and how their interactions evolve over time, providing a deeper understanding of the molecular basis of this compound's activity researchgate.net.
Binding free energy calculations are rigorous physics-based computational methods used to quantify the strength of interaction between a ligand and its target protein frontiersin.orgnih.govchemrxiv.org. These calculations provide a more accurate prediction of binding affinity compared to docking scores alone, as they account for entropic contributions and solvent effects frontiersin.orgnih.govnih.gov.
Common methodologies include Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Linear Interaction Energy (LIE), which are often performed on trajectories generated from molecular dynamics simulations frontiersin.org. In studies involving this compound and other potential drug candidates, binding free energy calculations have been carried out in conjunction with molecular dynamics simulations to clarify thermodynamic and dynamic properties and to confirm the results obtained from docking studies frontiersin.org. These calculations are essential for ranking compounds based on their predicted binding affinities and for optimizing lead compounds in drug discovery projects nih.govchemrxiv.org.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of atoms, molecules, and condensed phases wikipedia.orgmdpi.comukm.my. It provides a powerful tool for understanding molecular reactivity, stability, and electronic distributions, which are fundamental to drug-target interactions mdpi.comukm.my.
In the research involving this compound, DFT studies have been utilized to calculate the structural and electronic properties of the compound researchgate.netresearchgate.net. For instance, in the context of identifying nematicidal compounds against Bursaphelenchus xylophilus, DFT calculations were performed on this compound (along with mebendazole and flubendazole) to understand their electronic characteristics researchgate.netresearchgate.net. These calculations can provide insights into frontier molecular orbitals (HOMO and LUMO), electrostatic potential (ESP) maps, and other electronic descriptors that influence how a molecule interacts with its biological environment and target proteins researchgate.netmdpi.com. Understanding these properties is crucial for rational drug design and for predicting the chemical behavior and potential interactions of this compound.
Analytical Methodologies Applied in Amocarzine Research
Chromatographic Techniques for Compound and Metabolite Separation and Quantification
Chromatography is a fundamental biophysical technique used to separate, identify, and purify components of a mixture for both qualitative and quantitative analysis. nih.govjournalagent.com In the context of Amocarzine research, chromatographic methods are essential for isolating the parent drug from its metabolites in various biological matrices.
High-Performance Liquid Chromatography (HPLC): This technique is a cornerstone in the analysis of this compound and its metabolites. journalagent.com HPLC is particularly suited for compounds that are non-volatile or thermally unstable. nih.govjournalagent.com The principle of HPLC involves passing a liquid mobile phase through a column containing a solid stationary phase under high pressure. nih.govjournalagent.com The differential interactions of the compounds in the mixture with the stationary phase lead to their separation. nih.gov For this compound, reversed-phase HPLC is a commonly employed mode. In clinical studies, plasma concentrations of this compound and its major metabolite, an N-oxide, have been determined using HPLC to assess the drug's absorption and pharmacokinetic profile. nih.gov
Thin-Layer Chromatography (TLC): While less common for quantitative analysis in modern drug development, TLC can be a useful qualitative tool. nih.gov It operates on the same principle of differential partitioning between a stationary phase (a thin layer of adsorbent material on a flat plate) and a mobile phase that moves up the plate by capillary action. nih.gov
The selection of the appropriate chromatographic technique depends on the specific goals of the analysis, including the required sensitivity, selectivity, and the nature of the sample matrix.
Spectrometric Approaches for Structural Confirmation and Quantitative Analysis
Spectrometric techniques are indispensable for elucidating the chemical structures of this compound and its metabolites and for their quantitative determination.
Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. jchemrev.com When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and specific tool for identifying and quantifying drugs and their metabolites in complex biological samples. jchps.comselectscience.net In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where molecules are ionized. itrlab.com The resulting ions are then separated in the mass analyzer based on their mass-to-charge ratio and detected. jchemrev.com This technique provides molecular weight information and, through fragmentation analysis (tandem mass spectrometry or MS/MS), detailed structural information that can confirm the identity of this compound and its metabolites. nih.govmdpi.com
UV-Visible Spectrophotometry: This technique measures the absorption of ultraviolet or visible light by a substance. While a conventional UV absorption method can be subject to interference from excipients in pharmaceutical formulations, derivative UV spectrophotometry can suppress this background absorption, offering a viable method for the determination of drugs like amiodarone, a principle that can be applied to this compound analysis. nih.gov
These spectrometric methods, particularly when used in combination with chromatographic separation, provide the high degree of certainty required for structural confirmation and accurate quantification in pharmaceutical research.
Development and Validation of Bioanalytical Methods for Preclinical Sample Analysis
The development and validation of bioanalytical methods are critical for obtaining reliable data from preclinical studies. jetir.org These methods are essential for determining the concentrations of this compound and its metabolites in biological matrices such as blood, plasma, serum, or urine, which is fundamental to understanding the drug's pharmacokinetic and toxicokinetic profiles. jchps.com
The validation process ensures that the analytical method is suitable for its intended purpose. jchps.com Key validation parameters include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. jchps.com
Accuracy: The closeness of the measured value to the true value. jchps.com
Precision: The degree of reproducibility of measurements under the same conditions. jchps.com
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. jchps.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. jchps.com
Recovery: The efficiency of the extraction process. jchps.com
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. jchps.com
For this compound, bioanalytical methods involving LC-MS/MS are commonly developed and validated to support preclinical studies. jchps.com The process typically involves sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix before analysis. jchps.com
Table 1: Key Parameters in Bioanalytical Method Validation
| Parameter | Description |
| Specificity/Selectivity | The ability to measure the analyte in the presence of other components. |
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The reproducibility of the measurements. |
| Linearity | The direct proportionality of the results to the analyte concentration. |
| Range | The concentration interval over which the method is precise and accurate. |
| LOD/LOQ | The lowest detectable and quantifiable concentrations. |
| Recovery | The efficiency of the analyte extraction from the matrix. |
| Stability | The chemical stability of the analyte during sample handling and storage. |
Non-Invasive Techniques for Monitoring In Vivo Compound Effects in Animal Models
Non-invasive techniques are increasingly important in preclinical research as they allow for the longitudinal monitoring of a compound's effects in the same animal, reducing the number of animals required and enhancing the statistical power of studies. nih.gov
In Vivo Imaging: Various in vivo imaging modalities can be used to assess the physiological and pathological effects of a drug. nih.gov For instance, ultrasonography of onchocercal skin nodules has been used to detect changes within the nodules following this compound therapy. nih.gov This provides a non-invasive way to monitor the drug's efficacy in animal models. Other advanced imaging techniques, such as fluorescence imaging and magnetic resonance imaging (MRI), can provide valuable information on drug distribution and target engagement. nih.govmdpi.com
Urine Colorimetry: A simple, non-invasive method that has been used for monitoring this compound is urine colorimetry. Since this compound and its major N-oxide metabolite are colored, the qualitative assessment of their urinary excretion can be achieved by observing the color of the urine, which serves as a useful tool for drug monitoring. nih.govnih.gov
These non-invasive approaches offer significant advantages in preclinical studies by providing real-time data on drug effects and disposition without the need for terminal procedures.
Q & A
Q. What experimental approaches are recommended to validate Amocarzine’s inhibition of photosystem II in plants?
To confirm this compound’s mechanism of action, researchers should combine in vitro assays (e.g., chlorophyll fluorescence measurements to quantify electron transport inhibition) with molecular docking studies to visualize binding at the QB site of the D1 protein. Dose-response experiments using isolated chloroplasts can validate concentration-dependent effects, while Western blotting or mutagenesis studies can confirm target specificity . Cross-referencing results with structural analogs (e.g., other PSII inhibitors like atrazine) ensures mechanistic consistency .
Q. How can researchers design assays to differentiate this compound’s systemic action from contact herbicide effects?
Use split-root or foliar application experiments to track translocation using radiolabeled this compound (e.g., <sup>14</sup>C labeling). Measure herbicide distribution via autoradiography or HPLC-MS in roots, stems, and leaves. Compare pre- and post-emergent application effects on weed mortality and photosynthetic efficiency to distinguish systemic vs. contact activity .
Q. What standardized protocols exist for assessing this compound’s environmental persistence in soil?
Follow OECD Guideline 307 for aerobic soil degradation studies. Use LC-MS/MS to quantify this compound residues over time under controlled temperature and moisture conditions. Include soil microbial activity assays (e.g., dehydrogenase activity) to evaluate biodegradation pathways. Report half-life (DT50) and formation of metabolites .
Advanced Research Questions
Q. How can researchers resolve contradictions in published data on this compound’s cross-resistance patterns in weeds?
Conduct comparative genomic analyses of resistant vs. susceptible weed populations to identify mutations in the psbA gene (encoding D1 protein). Use homology modeling to assess how mutations alter QB site accessibility. Validate findings with in planta resistance assays under controlled light and nutrient conditions. Apply statistical frameworks (e.g., mixed-effects models) to account for environmental variability across studies .
Q. What computational methods are suitable for predicting off-target effects of this compound in non-plant organisms?
Perform molecular dynamics simulations to evaluate this compound’s binding affinity to homologous proteins (e.g., mitochondrial cytochrome b in fungi or algae). Validate predictions with in vitro toxicity assays (e.g., algal growth inhibition tests per OECD 201). Cross-reference results with cheminformatics databases (e.g., PubChem BioAssay) to identify structural alerts .
Q. How should researchers design multi-omics studies to explore this compound-induced metabolic disruptions in weeds?
Integrate transcriptomics (RNA-seq of treated vs. untreated plants), metabolomics (LC-HRMS for pathway analysis), and proteomics (TMT labeling for protein abundance changes). Use network analysis tools (e.g., STRING, MetaboAnalyst) to map interactions between photosynthesis inhibition and secondary metabolic pathways (e.g., ROS scavenging systems). Include time-series sampling to capture dynamic responses .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response data in this compound efficacy trials?
Fit data to log-logistic models (e.g., four-parameter Weibull function) to estimate EC50 values. Use Bayesian hierarchical models to account for field trial heterogeneity. Report confidence intervals and effect sizes (e.g., Hedges’ g) for cross-study comparisons .
Q. How can researchers ensure reproducibility when testing this compound’s interaction with adjuvant formulations?
Standardize adjuvant concentrations using ISO-compliant surfactants (e.g., Tween 80) and document physicochemical properties (e.g., zeta potential, critical micelle concentration). Validate spray droplet size and coverage via high-speed imaging. Replicate experiments across multiple growth chambers to control microenvironmental variables .
Data Presentation and Reporting
Q. What guidelines should be followed when presenting spectral data for this compound degradation products?
Include raw NMR/MS spectra in supplementary materials with annotated fragmentation patterns. Report solvent peaks, integration values, and coupling constants (for NMR). For LC-MS, provide collision energy settings and mass accuracy thresholds. Adhere to IUPAC nomenclature for metabolite identification .
Q. How to structure a research paper addressing conflicting hypotheses about this compound’s role in hormesis effects?
Organize the discussion around three pillars: (1) Reconcile dose-dependent outcomes using biphasic response models, (2) Compare hormesis thresholds across plant species using meta-analysis, and (3) Propose molecular mechanisms (e.g., ROS signaling crosstalk) with testable predictions. Use PRISMA flowcharts for literature review transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
